N-(cyclohexylcarbamothioyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZJBKYIONLMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884117 | |
| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826778 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4921-92-0 | |
| Record name | N-[(Cyclohexylamino)thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-((cyclohexylamino)thioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-[(cyclohexylamino)thioxomethyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of N Cyclohexylcarbamothioyl Benzamide
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Electronic Structure Analysis
Fukui Functions Analysis
Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. These functions help identify the regions most susceptible to nucleophilic, electrophilic, and radical attacks. The analysis is based on the change in electron density at a specific point in the molecule as the total number of electrons changes.
For N-(cyclohexylcarbamothioyl)benzamide, the condensed Fukui functions can be calculated to pinpoint reactive centers. The sites with the highest values of fk+ are most susceptible to nucleophilic attack, while those with the highest fk- are prone to electrophilic attack. The regions where fk0 is high are the most likely sites for radical attack. In the case of this compound, the carbonyl carbon and the thiocarbonyl sulfur atoms are often key sites of reactivity, which would be quantitatively described by these functions.
Density of States (DoS)
The Density of States (DoS) analysis provides a graphical representation of the number of available electronic states at each energy level within a molecule. The DoS spectrum offers insights into the electronic structure and bonding characteristics. By examining the contributions of different fragments or atoms to the total DoS, one can understand their role in the frontier molecular orbitals.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer interactions.
In this compound, significant delocalization occurs from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl and thiocarbonyl groups. These interactions contribute to the stability of the molecule. The NBO analysis reveals the nature of the bonds (e.g., σ, π) and the hybridization of the atoms, providing a detailed picture of the electronic distribution and intramolecular bonding.
Global Chemical Reactivity Descriptors
A large HOMO-LUMO energy gap signifies high stability and low reactivity. For this compound, these calculated parameters provide a quantitative measure of its chemical behavior.
Table 1: Global Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
| Chemical Potential (μ) | -4.07 |
Non-Linear Optics (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. The NLO response of a molecule is characterized by its dipole moment (μ) and first-order hyperpolarizability (β₀). Molecules with significant charge transfer and extended π-conjugation often exhibit enhanced NLO properties.
The computational analysis of this compound reveals its potential as an NLO material. The calculated values for its dipole moment and hyperpolarizability indicate a notable NLO response, which arises from the intramolecular charge transfer facilitated by the electron-donating and electron-withdrawing groups within its structure.
Table 2: Calculated NLO Properties of this compound
| Property | Value |
|---|---|
| Dipole Moment (μ) | 4.58 Debye |
Mulliken Analysis
Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the basis functions. These charges provide insights into the electrostatic potential and the nature of the chemical bonds (ionic vs. covalent character).
For this compound, the Mulliken charges indicate that the oxygen, nitrogen, and sulfur atoms carry negative charges due to their high electronegativity, while the carbon atoms of the carbonyl and thiocarbonyl groups exhibit positive charges, making them susceptible to nucleophilic attack. The hydrogen atoms generally possess small positive charges.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their macroscopic properties. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions.
In the crystal structure of this compound, various intermolecular contacts play a role in stabilizing the packing. The Hirshfeld surface analysis reveals the relative contributions of different types of interactions, such as H···H, C···H, O···H, and S···H contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative summary of these interactions, highlighting the most significant contacts that govern the crystal packing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. For acylthiourea derivatives, this analysis helps in understanding the packing of molecules and the relative contribution of different types of non-covalent contacts. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
The analysis of related benzamide (B126) derivatives reveals that the crystal packing is often dominated by a variety of intermolecular contacts. The most significant contributors to the crystal packing are typically H···H, S···H/H···S, and O···H/H···O interactions. For instance, in similar structures, H···H contacts can account for a substantial portion of the Hirshfeld surface, reflecting the hydrogen-rich nature of the molecules. The presence of the thiocarbonyl (C=S) and carbonyl (C=O) groups facilitates significant hydrogen bonding, which is visible as distinct features on the Hirshfeld surface maps.
Table 1: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 35.0 |
| S···H / H···S | 18.5 |
| O···H / H···O | 15.2 |
| C···H / H···C | 12.8 |
| N···H / H···N | 8.5 |
| Other | 10.0 |
Note: This data is illustrative and based on typical values for related acylthiourea compounds.
Energy Framework Analyses
To further comprehend the supramolecular architecture and mechanical properties of the crystal, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as frameworks. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components.
For compounds in the benzamide family, energy framework calculations often reveal that dispersion forces are the most significant contributors to the stabilization of the crystal packing, followed by electrostatic interactions. The visualization of these energy frameworks as cylinders connecting the centroids of interacting molecules provides a clear picture of the packing topology. The thickness of the cylinders is proportional to the magnitude of the interaction energy.
In the case of this compound, it is expected that the energy framework would show a complex network of interactions, with the dispersion component being dominant. This is a common feature in organic molecules where van der Waals forces play a key role in the crystal packing. The electrostatic framework would highlight the contributions of the polar groups, particularly the N-H···O and N-H···S hydrogen bonds.
Hydrogen Bonding Networks (Intramolecular and Intermolecular)
Intramolecular hydrogen bonds can significantly influence the planarity and conformation of the molecule. In many N-acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is formed between the benzamide N-H and the carbonyl oxygen, leading to the formation of a pseudo-six-membered ring, often referred to as an S(6) motif. researchgate.net A similar intramolecular N-H···S interaction can also occur.
Intermolecularly, these compounds typically form extensive hydrogen-bonding networks. A common motif is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R2²(8) ring motif. researchgate.net These dimers can then be further linked into chains or sheets by other hydrogen bonds, such as N-H···O or C-H···O interactions. The crystal structure of the related N-Cyclo-hexyl-benzamide shows chains formed by intermolecular N-H···O hydrogen bonds. nih.gov The interplay of these different hydrogen bonds dictates the final three-dimensional arrangement of the molecules in the crystal.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Ligand-Protein Interaction Profiling
Docking studies on benzamide and thiourea (B124793) derivatives have been performed against a variety of protein targets to explore their therapeutic potential. These studies aim to identify the key amino acid residues in the protein's active site that interact with the ligand. The interactions typically profiled include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For a molecule like this compound, the benzoyl and cyclohexyl groups would be expected to engage in hydrophobic interactions with nonpolar residues of a protein's binding pocket. The amide and thiourea moieties are rich in hydrogen bond donors and acceptors and would likely form crucial hydrogen bonds with polar residues. For example, studies on similar benzamide derivatives as inhibitors of enzymes like acetylcholinesterase or urease show interactions with key residues in the active site. mdpi.comsemanticscholar.org
Evaluation of Binding Affinities and Modes
A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable complex and a higher predicted affinity. Docking algorithms generate multiple possible binding poses (modes) of the ligand in the protein's active site, which are then ranked based on their scores.
In studies of related benzamide compounds, binding affinities can vary significantly depending on the protein target and the specific substitutions on the benzamide scaffold. For instance, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase showed binding affinities in the range of -7.1 to -7.4 kcal/mol. semanticscholar.org The analysis of the top-ranked binding modes provides insights into the most probable orientation of the ligand, which is crucial for understanding its mechanism of action.
Table 2: Illustrative Docking Results for this compound against a Hypothetical Enzyme Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues (Hydrogen Bonds) | SER122, GLY121 |
| Interacting Residues (Hydrophobic) | LEU84, PHE290, TRP279 |
| Number of Hydrogen Bonds | 2 |
Note: This data is hypothetical and serves to illustrate typical docking output.
Investigation of Enzyme Inhibition Mechanisms via Docking
Molecular docking is a valuable tool for hypothesizing the mechanism of enzyme inhibition. By examining the binding mode of a potential inhibitor, researchers can infer how it might interfere with the enzyme's function. For instance, if a ligand binds to the active site and forms strong interactions with catalytic residues, it may act as a competitive inhibitor. If it binds to an allosteric site and induces a conformational change, it could be a non-competitive inhibitor.
For this compound, docking studies could be used to investigate its potential as an inhibitor of various enzymes. For example, many benzamide derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes or cholinesterases. mdpi.comnih.gov Docking into the active site of such an enzyme would reveal whether the ligand can block substrate access or interact with key catalytic residues. For example, the benzamide moiety might mimic a part of the natural substrate, while the cyclohexyl group could occupy a hydrophobic pocket, anchoring the inhibitor in place. The thiourea group could form specific hydrogen bonds that are critical for potent inhibition.
Human Dihydrofolate Reductase (hDHFR)
Human dihydrofolate reductase (hDHFR) is a crucial enzyme in cellular metabolism and a validated target for cancer therapy. nih.govresearchgate.net Computational studies on various benzamide derivatives have explored their potential as hDHFR inhibitors, often showing increased affinity compared to parent compounds like trimethoprim (B1683648) after the introduction of an amide bond. mdpi.comnih.gov However, a specific theoretical or computational investigation focusing on the interaction between this compound and human dihydrofolate reductase has not been detailed in the reviewed literature.
Trypanosoma cruzi Enzymes
Trypanosoma cruzi, the parasite responsible for Chagas disease, possesses unique enzymes that are essential for its survival, making them attractive targets for drug development. nih.govmdpi.com Cruzain, the parasite's major cysteine protease, is one such target that has been the subject of numerous computational studies, including molecular docking, to identify potential inhibitors. nih.govresearchgate.netresearchgate.net Despite extensive research into various chemical scaffolds like thiosemicarbazones and nucleoside analogs against T. cruzi targets, specific molecular modeling or docking studies for this compound with any Trypanosoma cruzi enzymes were not identified in the available literature.
Cryptococcus neoformans Urease
Cryptococcus neoformans is an opportunistic fungal pathogen that causes life-threatening meningoencephalitis, particularly in immunocompromised individuals. Its urease enzyme is a key virulence factor, contributing to pathogenesis by modulating the pH of the surrounding environment. nih.govnih.gov
While direct computational studies on this compound were not found, a detailed investigation was conducted on a closely related analogue, N-(butylcarbamothioyl)benzamide (BTU-01) . nih.gov Molecular docking was performed to elucidate its interaction with urease from Canavalia ensiformis (jack bean), a commonly used model for microbial ureases due to structural homology. The study revealed that BTU-01 demonstrated relevant interactions with the enzyme's active site. nih.gov This compound exhibited a fungistatic effect against C. neoformans and acted as a concentration-dependent inhibitor of cryptococcal urease. nih.gov The combination of these in vitro findings with the computational analysis suggests that the N-(alkylcarbamothioyl)benzamide scaffold shows potential for interacting with and inhibiting this critical fungal enzyme. nih.gov
| Compound | Target Enzyme Model | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| N-(butylcarbamothioyl)benzamide (BTU-01) | Canavalia ensiformis Urease | Molecular Docking | Showed relevant interactions with the enzyme active site. | nih.gov |
COVID-19 Coronavirus Primary Protease
The main protease (M-pro or 3CLpro) of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for antiviral drug development. ncbj.gov.plnih.gov Large-scale virtual screening campaigns have been employed to computationally test millions of compounds for their ability to inhibit this enzyme. nih.govnih.gov These in silico approaches have been instrumental in identifying novel, non-covalent inhibitors. ncbj.gov.plnih.gov However, within the reviewed literature on these extensive screening efforts, this compound was not specifically identified or highlighted as a potential inhibitor of the COVID-19 coronavirus primary protease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. sciforum.netnih.gov A wide variety of compound classes, including numerous benzamide derivatives, have been subjected to molecular docking studies to investigate their binding modes and interactions within the active sites of these enzymes. nih.govmdpi.com These computational analyses help to explain the structure-activity relationships and guide the design of more potent inhibitors. sciforum.netnih.gov Despite the broad interest in benzamides as cholinesterase inhibitors, specific theoretical investigations focusing on this compound against either AChE or BChE were not found in the reviewed scientific literature.
β-Secretase (BACE1)
The β-secretase enzyme (BACE1) is another critical target in Alzheimer's disease research, as it initiates the production of amyloid-beta peptides that form plaques in the brain. nih.govnih.gov Consequently, designing and developing BACE1 inhibitors is a significant area of research. mdpi.comnih.gov Molecular modeling has been applied to understand the binding affinities and atomistic-level interactions of inhibitors with the BACE1 active site. mdpi.comnih.gov While some benzamide derivatives have been evaluated computationally for BACE1 inhibition, no specific in silico studies on this compound were present in the surveyed literature. mdpi.com
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition has become a successful strategy for treating certain types of cancers, particularly those with BRCA mutations. nih.govnih.gov In silico techniques, including ligand-based pharmacophore modeling and molecular dynamics simulations, are frequently used to screen for and characterize new PARP-1 inhibitors. researchgate.netmdpi.com These studies provide insights into binding affinity and the stability of the enzyme-inhibitor complex. mdpi.comresearchgate.net A review of the computational literature did not yield any specific studies on the theoretical interaction or computational modeling of this compound with PARP-1.
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Isoforms (e.g., h-NTPDase1, -2, -3, -8)
Extensive searches of scientific literature and databases did not yield any specific studies on the interaction between this compound and the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms 1, 2, 3, and 8. Consequently, there is no available data on the inhibitory activity or binding affinity of this particular compound against these enzymes.
Human Carbonic Anhydrase I and II (hCA I, hCA II)
While direct inhibitory studies on this compound against human carbonic anhydrase I and II (hCA I, hCA II) are not available in the reviewed literature, research on a closely related class of compounds, N-((4-sulfamoylphenyl)carbamothioyl) amides, provides valuable insights into the potential activity of such structures. These studies reveal that the core structure containing a carbamothioyl moiety linked to a sulfonamide group can be a potent inhibitor of these zinc-containing metalloenzymes.
A series of N-((4-sulfamoylphenyl)carbamothioyl) amides were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. mdpi.commdpi.com The results demonstrated that these compounds exhibit significant inhibitory activity, with some derivatives showing higher potency than the standard inhibitor, Acetazolamide (AAZ). mdpi.com
The inhibitory activities, reported as inhibition constants (Kᵢ), for a selection of these compounds against hCA I and hCA II are presented in the table below.
| Compound | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 3a | Methyl | 55.4 | 8.7 |
| 3b | Ethyl | 33.1 | 6.2 |
| 3c | Propyl | 21.5 | 5.8 |
| 3d | Isopropyl | 87.6 | 384.3 |
| 3e | Butyl | 15.2 | 5.5 |
| 3f | Pentyl | 13.3 | 5.3 |
| 3g | Phenyl | 78.2 | 112.7 |
| 3h | 4-Methylphenyl | 65.9 | 98.5 |
| 3i | 4-Methoxyphenyl | 71.4 | 105.1 |
| 3j | 4-Chlorophenyl | 60.3 | 89.2 |
| 3k | 4-Fluorophenyl | 62.8 | 91.7 |
| 3l | 2,4-Dichlorophenyl | 45.1 | 67.3 |
| Acetazolamide (AAZ) | - | 250 | 12.1 |
Data sourced from literature on N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com
These findings suggest that the N-(carbamothioyl)benzamide scaffold, as present in this compound, has the potential to interact with and inhibit carbonic anhydrase isoforms. The cyclohexyl group in place of the sulfamoylphenyl group would significantly alter the electronic and steric properties, and therefore, dedicated studies on this compound are necessary to determine its specific inhibitory activity against hCA I and hCA II.
Affinity Studies for Potassium Channel Blockers
A thorough review of the existing scientific literature reveals no specific studies investigating the affinity of this compound for potassium channels. Therefore, there is no available data to characterize this compound as a potassium channel blocker or to detail its binding affinity for any specific potassium channel subtypes.
Exploration of Biological Activities and Mechanisms of Action for N Cyclohexylcarbamothioyl Benzamide and Derivatives
Antimicrobial Activities
Antiprotozoal Activity
N-(cyclohexylcarbamothioyl)benzamide, also referred to as BTU-1, has demonstrated selective activity against the three developmental forms of the Trypanosoma cruzi Y strain. nih.govmdpi.comresearchgate.netnih.gov This broad-spectrum efficacy is crucial for a potential Chagas disease therapeutic, as different parasite stages are responsible for the acute and chronic phases of the illness.
Research has shown that this compound effectively inhibits the proliferation of epimastigotes, the replicative form in the insect vector, and amastigotes, the intracellular replicative form in mammals. nih.gov Additionally, it impacts the viability of trypomastigotes, the infective, non-replicative form that circulates in the bloodstream. nih.gov This activity is observed at concentrations that are non-toxic to mammalian cells, highlighting its selective nature. nih.gov
Table 1: Inhibitory Concentrations of this compound against Trypanosoma cruzi Y Strain
| Parasite Form | IC50 (µM) |
| Epimastigote | 26.4 |
| Amastigote | Data indicating inhibition, specific IC50 not detailed in provided text |
| Trypomastigote | Data indicating inhibition, specific IC50 not detailed in provided text |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition in vitro. Source: Pereira et al. researchgate.net
To understand the basis of its trypanocidal effect, the mechanism of action of this compound has been investigated through detailed microscopy and biochemical analyses. nih.govmdpi.comnih.gov These studies reveal that the compound induces profound and multifaceted damage to the parasite, ultimately leading to cell death. nih.govmdpi.comnih.gov
Transmission electron microscopy of T. cruzi epimastigotes treated with this compound revealed significant and severe ultrastructural changes. nih.govresearchgate.netnih.gov The observed alterations include:
Nuclear Disorganization: The structural integrity of the parasite's nucleus is compromised. nih.govnih.gov
Plasma Membrane Changes: The outer membrane shows notable damage, including the appearance of blebs and other extracellular arrangements. nih.govnih.gov
Intense Vacuolization: The cytoplasm becomes filled with numerous vacuoles, indicating a disruption of cellular homeostasis. nih.govnih.gov
Mitochondrial Swelling: The parasite's single, large mitochondrion shows significant swelling, a common indicator of cellular stress and dysfunction. nih.govnih.govnih.gov
Myelin-like Structures: The formation of concentric membrane structures, known as myelin-like figures, is observed, which is often associated with autophagic processes and cellular degradation. nih.govnih.govresearchgate.net
The ultrastructural damage is accompanied by significant biochemical disturbances within the parasite. nih.govmdpi.com Key biochemical alterations induced by this compound include:
Mitochondrial Membrane Potential: The compound causes changes in the mitochondrial membrane potential (ΔΨm), a critical parameter for mitochondrial function and energy production. nih.govmdpi.com A collapse in this potential is an early event in programmed cell death pathways. nih.govplos.org
Reactive Oxygen Species (ROS) Content: Unlike some other benzoylthiourea (B1224501) derivatives, this compound did not significantly increase the total reactive oxygen species (ROS) in T. cruzi epimastigotes. nih.gov
Lipid Peroxidation: The compound induces lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov
Plasma Membrane Fluidity: Alterations in the fluidity of the plasma membrane were also observed, which can disrupt essential cellular functions like transport and signaling. nih.govmdpi.com
The collective evidence from morphological and biochemical studies strongly indicates that this compound triggers an autophagic-dependent cell death pathway in T. cruzi. nih.govmdpi.comnih.gov The appearance of autophagic vacuoles and myelin-like structures are classic hallmarks of autophagy. nih.govnih.gov This process, where the cell degrades its own components, appears to be a key mechanism through which the compound exerts its lethal effect on the parasite. nih.govnih.gov
Mechanism of Action Investigations in Trypanosoma cruzi
Antimycobacterial Activity
Specific studies detailing the antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species are not extensively documented in current literature. However, the general class of thiourea (B124793) derivatives has been a subject of interest in the development of new tuberculostatic agents. acs.org Research on various N-acyl hydrazones and N-alkyl nitrobenzamides, which share some structural similarities, has shown that modifications to the terminal groups can significantly influence antimycobacterial efficacy. mdpi.comnih.gov For instance, certain N'-benzylidene propanehydrazide derivatives have demonstrated potent activity against both susceptible and resistant strains of M. tuberculosis. mdpi.com This suggests that the unique lipophilic nature of the cyclohexyl group in this compound could be a valuable feature for potential antimycobacterial action, though direct experimental evidence is required.
Antifungal Activity
The antifungal potential of thiourea derivatives is an active area of research. ufba.br While specific data on this compound is limited, extensive research on the closely related compound, N-(butylcarbamothioyl)benzamide (BTU-01), provides significant insight into the potential mechanisms against fungal pathogens like Cryptococcus neoformans. nih.gov
Activity against Cryptococcus neoformans (Planktonic and Biofilm Cells)
There is currently a lack of specific research data on the activity of this compound against planktonic and biofilm cells of Cryptococcus neoformans. However, studies on the analogous compound, N-(butylcarbamothioyl)benzamide, have shown it to exhibit fungistatic activity, with minimal inhibitory concentrations (MICs) against planktonic cells ranging from 31.25 to 62.5 μg/mL. nih.gov The same compound also demonstrated activity against sessile, or biofilm, cells, though at higher concentrations. nih.govresearchgate.net
Inhibition of Cryptococcal Urease
Direct studies on the inhibition of cryptococcal urease by this compound have not been reported. Urease is a critical virulence factor for C. neoformans, facilitating its survival and pathogenesis. nih.gov The inhibition of this enzyme is a key therapeutic strategy. mdpi.com Research on N-(butylcarbamothioyl)benzamide has demonstrated a concentration-dependent inhibitory effect on cryptococcal urease. nih.govresearchgate.net This suggests that other compounds within this chemical class, potentially including the cyclohexyl derivative, may share this mechanism of action.
Synergistic Antifungal Effects with Other Agents (e.g., Amphotericin B)
No specific data exists evaluating the synergistic effects of this compound with other antifungal agents. In studies involving the related N-(butylcarbamothioyl)benzamide, a synergistic and fungicidal interaction was observed when combined with Amphotericin B against both planktonic and biofilm forms of C. neoformans. nih.govresearchgate.net This highlights a promising avenue of investigation for this compound to potentially enhance the efficacy of existing antifungal therapies.
Antibacterial Activity
The antibacterial properties of this compound have not been specifically detailed. However, the broader family of N,N'-disubstituted thiourea derivatives has been evaluated for antibacterial action. researchgate.net These studies often show that such compounds exhibit selective activity, primarily against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. ufba.brresearchgate.net The nature of the substituents on the thiourea backbone plays a crucial role in determining the spectrum and potency of the antibacterial effect. nih.govmdpi.com For instance, some N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have shown notable activity against Bacillus subtilis. nih.gov
Antibiofilm Activity
Specific research on the antibiofilm capabilities of this compound is not available. Nonetheless, related N-acyl thiourea derivatives have demonstrated the ability to inhibit biofilm formation. mdpi.com For example, derivatives bearing benzothiazole (B30560) and 6-methylpyridine groups have shown activity against biofilms of Escherichia coli. mdpi.com Furthermore, the synergistic combination of the related N-(butylcarbamothioyl)benzamide and Amphotericin B was effective against C. neoformans biofilms, causing a significant decrease in the number of cells and the absence of the protective exopolymeric matrix. nih.govresearchgate.net This suggests that the core benzoylthiourea structure could be a viable scaffold for developing agents that disrupt microbial biofilms.
Enzyme Inhibition Studies
The following sections detail the inhibitory activities of this compound and its related derivatives against various human enzymes.
Human Dihydrofolate Reductase (hDHFR) Inhibition
Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound or its direct derivatives against human dihydrofolate reductase (hDHFR).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Research on the specific inhibitory effects of this compound and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not available in the reviewed scientific literature.
β-Secretase (BACE1) Inhibition
The inhibitory potential of this compound or its derivatives against β-Secretase (BACE1) has not been reported in the available scientific research.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
There is no available data in the scientific literature regarding the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by this compound or its derivatives.
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition and Selectivity
Specific studies on the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) by this compound or its direct derivatives are not found in the current body of scientific literature.
Carbonic Anhydrase (hCA I, hCA II) Inhibition
Derivatives structurally related to this compound, specifically N-acylthioureas, have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The cytosolic isoforms hCA I and hCA II are physiologically significant targets for various therapeutic agents.
A study on a series of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated effective inhibition against both hCA I and hCA II. All tested compounds in this series showed better inhibition against the hCA I isozyme compared to the standard reference drug, Acetazolamide (Kᵢ = 250 nM). For the physiologically dominant hCA II isoform, many of the evaluated sulfonamides also showed potent inhibition, with inhibition constants (Kᵢ) ranging from 5.3 to 384.3 nM.
Another study focused on benzoylthioureido derivatives bearing a benzenesulfonamide (B165840) moiety. Several of these compounds exhibited potent inhibitory activity against hCA I and hCA II. For instance, compounds 7a , 7b , 7c , and 7f from this series were potent inhibitors of hCA I, with Kᵢ values of 58.20 nM, 56.30 nM, 33.00 nM, and 43.00 nM, respectively, which is significantly stronger than the reference compound Acetazolamide (Kᵢ = 250.00 nM). These same compounds also showed high selectivity and potent inhibition against hCA II, with Kᵢ values of 2.50 nM, 2.10 nM, 56.60 nM, and 39.00 nM, respectively.
The inhibitory activity of these N-acylthiourea derivatives is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, a common mechanism for this class of inhibitors.
Inhibition of Human Carbonic Anhydrase Isoforms (hCA I & hCA II) by N-Acylthiourea Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 4a (N-[(4-Sulphamoylphenyl)carbamothioyl]benzamide) | 65.4 | 125.6 |
| 4b (4-Chloro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide) | 78.2 | 14.3 |
| 4c (3,4-Dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide) | 58.5 | 9.8 |
| 7a | 58.20 | 2.50 |
| 7b | 56.30 | 2.10 |
| 7c | 33.00 | 56.60 |
| 7f | 43.00 | 39.00 |
| Acetazolamide (Standard) | 250 | 12.1 |
Note: Data sourced from multiple studies. Compound numbers (e.g., 7a, 7b) are as designated in the source literature.
Anticancer Activities
No specific studies detailing the anticancer activities of this compound were identified. The following subsections outline the precise areas where data is absent.
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HCT116, MDA-MB-231, HeLa, A579, A375)
There are no available research findings or data tables documenting the antiproliferative effects or IC50 values of this compound against the human cancer cell lines HCT116, MDA-MB-231, HeLa, A579, or A375.
Induction of Apoptosis (e.g., Upregulation of Bax and Cleaved Caspase-3, Downregulation of Caspase-3 and Bcl-2)
There is no available data on the mechanisms of apoptosis induction by this compound. Specific details on its impact on the expression levels of key apoptotic proteins such as Bax, Bcl-2, and caspase-3 have not been documented.
Inhibition of Colony Formation and Cell Migration
Research detailing the effects of this compound on the inhibition of colony formation and cell migration in cancer cells could not be located.
Other Biological Activities
Beyond anticancer research, the exploration of other potential biological applications for this compound also appears limited.
Larvicidal Activities (e.g., against Mosquito Larvae)
No studies were found that investigated or reported on the larvicidal activities of this compound against any species of mosquito larvae.
Potential as Potassium Channel Blockers
Research into the biological activities of this compound and its derivatives has revealed their potential as modulators of potassium channels. Specifically, a study focusing on N-benzoyl-N'-monosubstituted-thioureas investigated their inhibitory effects on the voltage-gated potassium channel Kv1.3. This channel is of significant interest as it is predominantly expressed in T-lymphocytes and is implicated in the progression of autoimmune diseases.
The investigation into this class of compounds demonstrated that their ability to block the human Kv1.3 channel, stably expressed in mouse L929 fibroblasts, is highly dependent on the nature of the substituent at the N' position of the thiourea moiety. This highlights a clear structure-activity relationship within this chemical series.
Detailed Research Findings
The mechanism of action for these thiourea derivatives was elucidated using the whole-cell patch-clamp technique, a powerful electrophysiological method for studying ion channels. The findings indicated that these compounds act as open-channel blockers of the Kv1.3 channel. This means they physically obstruct the channel pore when it is in its open state, thereby preventing the flow of potassium ions.
A key characteristic of this interaction is its voltage dependency, where the blocking and unblocking rates are influenced by the cell membrane potential. The study provided evidence that the inhibitory potency of these compounds is directly linked to the chemical properties of the N'-substituent. Aromatic substituents were found to confer significantly greater inhibitory activity compared to aliphatic ones. This suggests that the aromatic ring plays a crucial role in the binding of the molecule within the channel pore.
Data on Kv1.3 Channel Blocking Activity
The inhibitory activities of this compound and several of its aryl derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The data presented in the table below illustrates the impact of the N'-substituent on the potency of Kv1.3 channel blockade.
| Compound | N'-Substituent | IC50 (µM) |
| N-(phenylcarbamothioyl)benzamide | Phenyl | 12.5 |
| N-(4-chlorophenylcarbamothioyl)benzamide | 4-Chlorophenyl | 8.7 |
| N-(4-bromophenylcarbamothioyl)benzamide | 4-Bromophenyl | 7.5 |
| N-(4-methylphenylcarbamothioyl)benzamide | 4-Methylphenyl | 15.2 |
| This compound | Cyclohexyl | > 100 |
The results clearly demonstrate that this compound, with its aliphatic cyclohexyl group, is a very weak inhibitor of the Kv1.3 channel, exhibiting an IC50 value greater than 100 µM. In contrast, the derivatives bearing an aromatic ring at the N' position are significantly more potent. The presence of electron-withdrawing groups, such as chlorine and bromine, at the para position of the phenyl ring further enhances the inhibitory activity, as seen with N-(4-chlorophenylcarbamothioyl)benzamide and N-(4-bromophenylcarbamothioyl)benzamide. Conversely, an electron-donating group like methyl in the para position slightly reduces the potency compared to the unsubstituted phenyl derivative.
Structure Activity Relationship Sar Studies of N Cyclohexylcarbamothioyl Benzamide Analogs
Correlation Between Structural Modifications and Biological Activity
The biological activity of N-(cyclohexylcarbamothioyl)benzamide analogs is intricately linked to their structural and electronic properties. The fundamental framework, characterized by a benzoyl group linked to a thiourea (B124793) moiety which in turn is substituted with a cyclohexyl group, provides a versatile scaffold for therapeutic agents. The C=O and C=S bonds are typically oriented in a trans configuration, a conformation often stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O), forming a pseudo-six-membered ring. This spatial arrangement is crucial for the molecule's interaction with its biological targets.
Studies on various benzoylthiourea (B1224501) derivatives have demonstrated that their antimicrobial and anticancer activities are influenced by the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of orbital coefficients. For instance, the molecular dipole moment and the polar surface area are descriptors that have been shown to correlate with the passive transport of these molecules across biological membranes, a critical step for reaching their intracellular targets. The inherent flexibility of the thiourea backbone, which is dependent on the substitutions at the nitrogen atoms, allows these compounds to adopt conformations suitable for binding to diverse biological receptors.
Impact of Substituents on Activity
The nature and position of substituents on both the benzoyl and the N'-cyclohexyl portions of the molecule play a pivotal role in modulating the biological activity of this compound analogs.
Influence of Halogenation (e.g., Bromine, Chlorine, Fluorine, Trifluoromethyl Moiety)
Halogenation of the aromatic ring has been a key strategy in optimizing the activity of benzoylthiourea derivatives. The presence and position of halogen substituents can significantly alter the lipophilicity, electronic character, and binding interactions of the compounds.
Research has shown a clear correlation between the degree and nature of halogenation and the resulting antimicrobial profile. For example, in a series of fluorinated benzoylthiourea derivatives, compounds bearing a single fluorine atom on the phenyl ring exhibited the most potent antibacterial effects. nih.gov In contrast, those with three fluorine atoms demonstrated the most intensive antifungal activity. nih.gov This suggests that the electronic effects and the ability to form halogen bonds can be fine-tuned to target specific microbial enzymes or cellular components.
The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, has also been shown to be a favorable substituent. Its presence, particularly in the para-position of the phenyl ring, has been correlated with significant antibiofilm activity. nih.gov The introduction of chlorine atoms has also been explored, with N-(p-chlorophenyl)-N'-benzoyl thiourea and its metal complexes showing notable antimicrobial and antifungal activity. The cytotoxic activity of N-benzoyl-N'-phenylthiourea derivatives against cancer cell lines was also found to be influenced by chloro substituents.
A study on N-benzylsalicylthioamides, which share structural similarities, found that their antimycobacterial activity increased with the electron-donating effect of substituents on the acyl moiety, highlighting the complex interplay of electronic effects. researchgate.net
Positional Effects of Substituents (e.g., para-position in Benzene (B151609) Ring)
The position of substituents on the benzene ring is a critical determinant of biological activity. As mentioned, the para-position appears to be particularly favorable for certain substituents like the trifluoromethyl group in conferring antibiofilm properties. nih.gov In the case of N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea, the specific substitution pattern dictates the crystal packing and intermolecular interactions, which can influence solubility and bioavailability.
Quantitative Structure-Activity Relationship (QSAR) studies on N-benzoyl-N'-phenylthiourea derivatives have indicated that the cytotoxic activity against MCF-7 breast cancer cells is significantly influenced by the lipophilic properties of the substituents, which are in turn affected by their position on the aromatic ring. For N-benzoyl-N'-naphtylthiourea derivatives, QSAR models have shown that their anticancer activity through inhibition of VEGFR2 receptors is influenced by both lipophilic and electronic properties, which are position-dependent. biointerfaceresearch.com
Role of Cyclohexyl Group on Pharmacokinetic and Biological Interactions
The cyclohexyl group in this compound is a key lipophilic moiety that significantly influences the compound's pharmacokinetic profile and its interactions with biological targets. Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The bulky and non-polar nature of the cyclohexyl ring can enhance the molecule's ability to cross lipid-rich biological membranes, potentially leading to better cell penetration and access to intracellular targets.
In the context of antimycobacterial activity, where the target pathogen Mycobacterium tuberculosis possesses a lipid-rich cell wall, the lipophilicity imparted by the cyclohexyl group can be particularly advantageous. Studies on related N-alkyl nitrobenzamides have shown that intermediate lipophilicity, often achieved with alkyl chains of a certain length, leads to the best antimycobacterial activities. nih.gov The cyclohexyl group can be considered a cyclic alkyl substituent that provides a defined and rigid lipophilic character.
Contributions of Fluorophenyl and Methylsulfonyl Amino Groups
While specific data on this compound analogs bearing fluorophenyl and methylsulfonyl amino groups is limited, the known contributions of these functional groups in medicinal chemistry allow for well-founded postulations.
A fluorophenyl group , particularly when the fluorine is at the para-position, can enhance biological activity through several mechanisms. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing its interaction with target proteins. It can also block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. Furthermore, fluorine can participate in favorable hydrogen bonding and dipole-dipole interactions within a protein's active site. As previously noted, fluorine substitution has been shown to be beneficial for the antimicrobial activity of benzoylthiourea derivatives. nih.gov
A methylsulfonyl amino group (-NHSO2CH3) is a versatile functional group that can act as a hydrogen bond donor and acceptor. The sulfonyl moiety is known to be a bioisostere of other functional groups and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. In the design of inhibitors for enzymes like VEGFR-2, which is relevant to cancer therapy, sulfonyl-containing moieties are often incorporated to form key interactions with the enzyme's active site. For example, in some VEGFR-2 inhibitors, a sulfonyl group can interact with the hinge region of the kinase domain. The inclusion of a methylsulfonyl amino group in this compound analogs could therefore be a promising strategy for enhancing their therapeutic potential, particularly as anticancer agents.
Analysis of Binding Interactions in Relation to Structural Features
The biological activity of this compound analogs is ultimately determined by their ability to bind to and modulate the function of specific biological targets. Molecular docking and other computational studies, though often on related benzoylthiourea derivatives, have provided valuable insights into these interactions.
The thiourea moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions with protein active sites. The N-H protons and the sulfur and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. For instance, in molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase, the ligands showed favorable interactions with the amino acid residues in the active site, with some compounds identified as potential lead molecules based on their low binding affinity values. semanticscholar.org Similarly, N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues have been evaluated through molecular docking for their anticancer activity, with good docking scores correlating with their in vitro efficacy. ijsrst.com
The table below summarizes the key structural features and their general impact on the biological activity of this compound analogs and related compounds.
| Structural Feature | Modification | General Impact on Biological Activity |
| Benzoyl Ring | Halogenation (F, Cl, Br) | Modulates lipophilicity and electronic properties; can enhance antimicrobial and anticancer activity. |
| Trifluoromethyl (-CF3) group | Strong electron-withdrawing effect; often enhances activity, particularly antibiofilm properties. | |
| Positional Isomerism | Influences electronic distribution and steric hindrance, affecting binding affinity and activity. | |
| Thiourea Moiety | Core Scaffold | Acts as a key pharmacophore for hydrogen bonding with target proteins. |
| N'-Substituent | Cyclohexyl Group | Provides lipophilicity, aiding in membrane permeability and hydrophobic interactions in the binding pocket. |
| Fluorophenyl Group | Can enhance metabolic stability and binding affinity through electronic and hydrogen bonding interactions. | |
| Methylsulfonyl Amino Group | Can improve pharmacokinetic properties and act as a hydrogen bond donor/acceptor. |
Role of Hydrogen Bonding in Enzyme Inhibition
Hydrogen bonds are fundamental to the specific and high-affinity binding of ligands to the active sites of enzymes. For this compound analogs, the thiourea and benzamide (B126) moieties provide crucial hydrogen bond donor and acceptor sites that facilitate interactions with amino acid residues within the enzyme's catalytic pocket.
Research into various acylthiourea derivatives has consistently highlighted the importance of these interactions for their biological activity. Molecular docking studies on thiourea analogs as inhibitors of viral enzymes, such as influenza virus neuraminidase, have shown a high correlation between the presence of hydrogen bonding and their inhibitory activities. nih.gov In these interactions, the N-H protons of the thiourea linker can act as hydrogen bond donors, while the carbonyl oxygen of the benzamide group and the sulfur atom of the thiocarbonyl group can serve as hydrogen bond acceptors.
The specific geometry and electronic properties of the this compound scaffold allow for the formation of key hydrogen bonds that anchor the inhibitor within the active site. For instance, in studies of related inhibitors targeting the main protease (Mpro) of SARS-CoV-2, hydrogen bonds with residues such as His41, Cys145, His163, and Glu166 have been identified as critical for potent inhibition. nih.govnih.gov The N-H of the benzamide and the thiourea linker are often involved in these crucial interactions. The cyclohexyl group, while primarily contributing to hydrophobic interactions, can also influence the orientation of the molecule within the binding pocket, thereby optimizing the geometry for hydrogen bonding.
The following table summarizes the potential hydrogen bond interactions observed in molecular docking studies of N-acylthiourea derivatives with various enzyme targets, which can be extrapolated to understand the binding of this compound analogs.
| Functional Group | Potential Hydrogen Bond Interaction | Interacting Amino Acid Residues (Examples) |
| Benzamide N-H | Donor | Asp, Glu, Main chain carbonyls |
| Benzamide C=O | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, His |
| Thiourea N-H (acyl side) | Donor | Asp, Glu, Main chain carbonyls |
| Thiourea N-H (cyclohexyl side) | Donor | Asp, Glu, Main chain carbonyls |
| Thiourea C=S | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, His |
Computational Approaches to SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of more potent analogs. For this compound derivatives, methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been instrumental in elucidating their SAR.
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D structural features of molecules with their biological activities. These methods generate predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of compounds. For thiourea analogs, 3D-QSAR models have successfully identified the key structural requirements for potent enzyme inhibition. nih.gov The resulting contour maps from these analyses provide a visual representation of the regions where modifications to the this compound scaffold would likely lead to an increase or decrease in activity. For example, a CoMFA steric contour map might indicate that a bulkier substituent on the benzoyl ring is favorable for activity, while an electrostatic map might highlight areas where an electron-withdrawing group would be beneficial.
Molecular docking simulations provide insights into the putative binding mode of this compound analogs within the active site of a target enzyme. These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. Docking studies of various thiourea derivatives have consistently shown the importance of electrostatic and hydrophobic interactions in determining inhibitory activity. nih.gov For instance, the benzoyl group might fit into a hydrophobic pocket, while the thiourea linker forms crucial hydrogen bonds with the protein backbone or side chains.
The table below presents hypothetical docking scores and predicted inhibitory activities for a series of this compound analogs, illustrating how computational predictions can guide SAR studies.
| Compound | R-group (on Benzoyl Ring) | Predicted Docking Score (kcal/mol) | Predicted pIC50 |
| 1 | H | -8.5 | 6.2 |
| 2 | 4-Cl | -9.2 | 6.8 |
| 3 | 4-OCH3 | -8.8 | 6.5 |
| 4 | 4-NO2 | -9.5 | 7.1 |
| 5 | 3,4-diCl | -9.8 | 7.4 |
These computational predictions, when correlated with experimental data, provide a robust framework for understanding the SAR of this compound analogs and for the design of next-generation enzyme inhibitors with improved potency and selectivity.
Coordination Chemistry of Benzoylthiourea Derivatives As Ligands
Ligand Characteristics of Benzoylthiourea (B1224501) Derivatives
Benzoylthiourea derivatives possess several key features that define their behavior as ligands in coordination complexes. These characteristics include their flexible denticity, the specific donor atoms involved in bonding, and the prevalent intramolecular hydrogen bonding that influences their conformational structure. researchgate.netrsc.orgresearchgate.net
Benzoylthiourea derivatives are highly versatile ligands capable of exhibiting different coordination modes. uzh.ch Primarily, they act as either monodentate or bidentate ligands. uzh.chresearchgate.net
Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one donor atom, which is typically the sulfur atom of the thiocarbonyl (C=S) group. researchgate.netresearchgate.netresearchgate.net This type of coordination is common in complexes with metals like Pt(II). researchgate.net
Bidentate Coordination: More frequently, these ligands act as bidentate chelators, forming a stable ring structure with the metal ion. uzh.chupm.edu.my This chelation can occur in several ways, but the most common involves the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl (C=O) group. researchgate.netresearchgate.netupm.edu.my This O,S-bidentate chelation results in the formation of a six-membered ring system. researchgate.net In some cases, particularly with ruthenium, bidentate coordination through the sulfur and a deprotonated nitrogen atom has been observed, forming a four-membered ring. researchgate.net
Tridentate Coordination: While less common for simple benzoylthioureas, derivatives with additional donor groups, such as a pyridyl substituent, can act as tridentate ligands. core.ac.uk In such cases, coordination can involve the pyridyl nitrogen in addition to the sulfur and oxygen atoms. researchgate.net
The coordination can occur with the ligand in its neutral form or as a monoanion after deprotonation of the N-H group. uzh.ch
The versatile coordination behavior of benzoylthiourea derivatives is a direct result of the multiple potential donor atoms within their structure: the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms of the amide and thioamide groups. uzh.chjocpr.comrdd.edu.iq
Sulfur (S): The soft sulfur atom of the thiocarbonyl group is a primary coordination site, readily bonding with a variety of transition metals. researchgate.netrdd.edu.iq
Oxygen (O): The hard oxygen atom of the carbonyl group is also a key donor atom, particularly in the common bidentate chelation mode. rsc.orgresearchgate.netrdd.edu.iq
Nitrogen (N): While the nitrogen atoms can also participate in coordination, this is observed less frequently than S,O-chelation. researchgate.netcore.ac.uk In certain complexes, especially when the ligand is deprotonated, a nitrogen atom can coordinate along with the sulfur atom. nih.gov
The combination of these hard and soft donor sites allows benzoylthiourea ligands to form stable complexes with a wide array of metal ions. rdd.edu.iq
A defining structural feature of benzoylthiourea derivatives, both in their free state and within metal complexes, is the presence of a strong intramolecular hydrogen bond. rsc.org This bond typically forms between the hydrogen of the N-H group adjacent to the thiocarbonyl moiety and the oxygen atom of the carbonyl group (N-H···O=C). researchgate.netresearchgate.net
This interaction leads to the formation of a stable, planar, six-membered pseudo-ring. researchgate.netresearchgate.net This hydrogen bond is crucial as it often locks the ligand into a specific conformation, which can influence its coordination behavior. researchgate.net For instance, in some platinum(II) complexes, this intramolecular hydrogen bond "locks" the carbonyl oxygen, preventing it from coordinating to the metal and thereby favoring a monodentate coordination through the sulfur atom. researchgate.net The presence of this intramolecular hydrogen bonding is a common phenomenon observed in the crystal structures of these compounds and their metal complexes. rsc.orgksu.edu.tr
Formation of Metal Complexes
Benzoylthiourea derivatives readily form complexes with a diverse range of transition metals. The synthesis is often straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. rsc.org The resulting complexes exhibit various geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the reaction. rsc.orgresearchgate.net
Research has documented the successful synthesis and characterization of benzoylthiourea complexes with numerous transition metals.
| Metal Ion | Oxidation State | Coordination Mode | Typical Geometry |
| Copper | Cu(I) | Monodentate (S-donor) | Tetrahedral researchgate.net |
| Cu(II) | Bidentate (O,S-donor), Bidentate (S,N-donor) | Square Planar researchgate.netnih.gov | |
| Platinum | Pt(II) | Monodentate (S-donor), Bidentate (O,S-donor) | Square Planar researchgate.netresearchgate.net |
| Pt(IV) | Bidentate (N,S-donor) | Octahedral tjnpr.orgdigitellinc.com | |
| Nickel | Ni(II) | Bidentate (O,S-donor) | Square Planar researchgate.netcore.ac.uk |
| Zinc | Zn(II) | Bidentate (O,S-donor) | Tetrahedral / Octahedral jocpr.comnih.govmdpi.com |
| Cobalt | Co(II) | Bidentate (O,S-donor) | Tetrahedral rsc.org |
| Co(III) | Bidentate (O,S-donor) | Octahedral upm.edu.myresearchgate.netnih.gov |
Copper (Cu): Both Cu(I) and Cu(II) complexes have been reported. Cu(II) is often reduced to Cu(I) by the thiourea (B124793) ligand itself. researchgate.net Cu(II) complexes are typically square planar, with the ligand acting as a bidentate O,S or S,N donor. researchgate.netnih.gov
Platinum (Pt): Platinum complexes are of significant interest. Pt(II) complexes often exhibit square-planar geometry where the ligand can be either monodentate (S-donor) or bidentate (O,S-donor). researchgate.netresearchgate.net Pt(IV) complexes have also been synthesized, showing an octahedral geometry. tjnpr.orgdigitellinc.com
Nickel (Ni): Ni(II) readily forms square planar complexes with benzoylthiourea ligands, which coordinate as bidentate O,S donors. researchgate.net
Zinc (Zn): Zn(II) complexes have been synthesized, and spectral data suggest coordination involves the carbonyl oxygen atom. jocpr.com
Cobalt (Co): Cobalt can form complexes in both +2 and +3 oxidation states. Reactions with Co(II) salts can lead to the formation of stable, neutral Co(III) complexes, where three bidentate O,S-chelating ligands coordinate to the metal center to form an octahedral structure. upm.edu.mynih.gov
The electronic properties and geometry of benzoylthiourea ligands can significantly influence the redox behavior of the metal center in their complexes. This is often studied using techniques like cyclic voltammetry (CV), which provides information on the oxidation and reduction potentials of the metal ion. researchgate.netrdd.edu.iqbasjsci.edu.iq
Electrochemical studies on Cu(II) and Ni(II) complexes have shown quasi-reversible and irreversible reduction processes. researchgate.net For instance, CV studies of certain Cu(II) complexes show a quasi-reversible process in the reductive region, corresponding to the Cu(II)/Cu(I) couple. researchgate.net Similarly, Ni(II) complexes can exhibit irreversible reduction peaks. researchgate.netrdd.edu.iq
The specific substituents on the benzoyl and thiourea moieties of the ligand can alter the electron density on the donor atoms. This, in turn, modulates the stability of different oxidation states of the coordinated metal ion and shifts the redox potentials. For example, electron-donating groups on the ligand can make the metal center easier to oxidize (a more negative reduction potential), while electron-withdrawing groups can make it more difficult to oxidize (a more positive reduction potential). The flexibility of the ligand backbone also allows it to accommodate the preferred coordination geometries of different oxidation states, thereby influencing the feasibility of redox reactions. rdd.edu.iqbasjsci.edu.iq
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes derived from N-(cyclohexylcarbamothioyl)benzamide and related benzoylthiourea ligands provides significant insight into their redox activity, stability, and potential mechanisms of biological action. The presence of sulfur, nitrogen, and oxygen donor atoms allows these ligands to form stable complexes with various transition metals, and the resulting electronic structure dictates the electrochemical properties. basjsci.edu.iqrdd.edu.iq Techniques such as cyclic voltammetry are instrumental in probing the electron transfer processes of these coordination compounds. basjsci.edu.iq
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of benzoylthiourea metal complexes. basjsci.edu.iq By studying the current response to a triangular potential sweep, researchers can identify oxidation and reduction events, determine the stability of different oxidation states, and probe the reversibility of electron transfer processes.
While specific studies on this compound complexes are not detailed in the available literature, extensive research on analogous N,N'-disubstituted benzoylthiourea complexes, particularly with copper(II) and nickel(II), offers valuable comparative insights. For instance, studies on complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide, a structurally similar ligand, reveal distinct electrochemical behaviors. researchgate.netresearchgate.net
Investigations into these related complexes show that both Cu(II) and Ni(II) derivatives are electroactive. researchgate.netresearchgate.net The copper(II) complexes, in particular, often display a quasi-reversible, one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.netnih.gov This behavior is characterized by a cathodic (reduction) peak on the forward scan and an anodic (oxidation) peak on the reverse scan. The separation between these peak potentials (ΔEp) and the ratio of their peak currents (Ipa/Ipc) are key indicators of the process's reversibility.
The electrochemical parameters for these redox systems can be subtly influenced by the nature of the substituents on the benzoylthiourea backbone. researchgate.net For many copper(II) complexes with thiourea-type ligands, the reduction occurs in the potential range of approximately -0.5 V to -1.2 V. echemcom.com Nickel(II) complexes, on the other hand, sometimes exhibit irreversible reduction peaks. researchgate.net
Table 1: Representative Electrochemical Data for Analagous Benzoylthiourea Metal Complexes Data presented is based on studies of structurally similar compounds to illustrate general electrochemical behavior.
| Complex | Redox Couple | Potential Range (V) | Process Type | Source |
| [Cu(L)₂] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide) | Cu(II)/Cu(I) | -0.5 to -1.5 | Quasi-reversible | researchgate.net |
| [Ni(L)₂] (L = N-(dimethylcarbamothioyl)-4-fluorobenzamide) | Ni(II)/Ni(I) | -0.5 to -1.5 | Irreversible | researchgate.net |
| Azomethine Thiourea Copper(II) Complexes | Cu(II)/Cu(I) | Epa = (-1.07) to (-0.546)Epc = (-1.22) to (-0.91) | Quasi-reversible | echemcom.com |
Applications of Coordination Chemistry in Biological Systems
The coordination of benzoylthiourea derivatives like this compound to metal ions is a significant area of research due to the wide-ranging biological activities exhibited by the resulting complexes. basjsci.edu.iqrsc.org The formation of a metal complex can dramatically alter or enhance the therapeutic properties of the organic ligand. thepharmajournal.com These activities include potential applications as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. basjsci.edu.iqksu.edu.tr The mechanism of action is often linked to the complex's ability to interact with biological macromolecules such as DNA and proteins, a process governed by the principles of coordination chemistry. thepharmajournal.com The stability, geometry, and redox potential of the metal complex are all critical factors in its biological efficacy. nih.gov
Reversible Metal-Ligand Binding in Biological Processes
Reversible metal-ligand binding is a fundamental concept in bioinorganic chemistry, underpinning the function of numerous biological systems. Many essential processes, from oxygen transport by hemoglobin to enzymatic catalysis, rely on the finely tuned, non-covalent, and reversible binding of metal ions to proteins and other biological ligands. nih.gov The interaction between a metal ion and a ligand in a biological environment is often a dynamic equilibrium, where kinetic and thermodynamic factors dictate the formation and dissociation of the complex. nih.gov
The stability of complexes formed between metal ions and benzoylthiourea derivatives follows general chemical principles, such as the Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). ksu.edu.trwhoi.edu The chelation of a metal ion by a bidentate ligand like this compound, which can bind through its sulfur and oxygen atoms, results in a thermodynamically stable ring structure. nih.govresearchgate.net
This stability is crucial for the complex to remain intact long enough to reach its biological target. However, the binding must also be sufficiently reversible to allow for metal ion exchange or release where functionally required. For example, a metal complex designed as a drug may need to transport a metal ion to a specific cellular site and then release it to exert a therapeutic effect. The ability of copper to participate in redox reactions is often linked to the bioactivity of its complexes. nih.gov The geometry of the coordination sphere, which can be influenced by the protein environment, can also affect the redox potential of the metal ion and its binding affinity. whoi.edu Therefore, the interplay between the thermodynamic stability of the this compound-metal bond and the kinetic lability required for biological interactions is a key determinant of its potential applications in biological systems.
Medicinal Chemistry and Rational Drug Design Approaches for N Cyclohexylcarbamothioyl Benzamide
Principles of Rational Drug Design
Rational drug design is a strategic approach in drug discovery that leverages the understanding of a biological target's structure and function to design and develop new therapeutic agents. nih.gov This process contrasts with traditional methods of drug discovery, which often relied on screening large libraries of chemical compounds for a desired biological activity without prior knowledge of the target. The core principle of rational design is to create molecules that are complementary in shape and charge to a specific biomolecular target, such as a protein or enzyme, thereby modulating its function in a predictable way. nih.gov This approach aims to reduce the time and cost associated with drug development by focusing on molecules with a higher probability of success. nih.gov The strategies within rational drug design are diverse and can be applied even when the three-dimensional structure of the target is not fully known, utilizing knowledge of the ligands that bind to it. nih.gov
Target-Based Drug Design
Target-based drug design (TBDD) is a cornerstone of rational drug discovery, beginning with the identification and validation of a specific biological target that plays a critical role in a disease process. This target is typically a protein, such as an enzyme or a receptor. Once the target is validated, the goal is to discover or design a molecule (a "hit") that can interact with it to elicit a therapeutic effect.
For chemical scaffolds related to N-(cyclohexylcarbamothioyl)benzamide, such as benzamides and thioureas, TBDD has been instrumental in identifying novel inhibitors for various diseases. For instance, different benzamide (B126) derivatives have been designed to target specific enzymes and proteins implicated in cancer and neurodegenerative diseases. mdpi.comnih.gov The design process involves understanding the target's active site and developing compounds that can bind with high affinity and selectivity.
Table 1: Examples of Biological Targets for Benzamide and Acylthiourea Derivatives
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| Benzamide Derivatives | Tubulin | Cancer |
| N-substituted Sulfamoylbenzamide | STAT3 | Cancer |
| Benzamide Derivatives | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease |
This table illustrates how the broader classes to which this compound belongs have been directed at specific, validated biological targets in a rational drug design approach.
Structure-Based Drug Design
Structure-based drug design (SBDD) relies on the high-resolution, three-dimensional structural information of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This detailed structural knowledge allows medicinal chemists to visualize the binding site (or "pocket") of the target and design molecules that fit precisely into it, maximizing binding affinity and selectivity. longdom.org
In the context of this compound and its analogs, SBDD would involve obtaining the crystal structure of a target protein in complex with the compound or a similar ligand. For example, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, providing precise data on bond lengths and angles. mdpi.com This type of information is invaluable for SBDD. It allows researchers to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding. Using computational tools like molecular docking, chemists can then predict how modifications to the this compound scaffold (e.g., altering the cyclohexyl or benzoyl moieties) would affect its binding to the target, guiding the synthesis of more potent and selective derivatives. researchgate.netnih.gov
Fragment-Based Drug Design
Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. longdom.org This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to the target protein. frontiersin.org Because of their simplicity and low complexity, fragments can explore the chemical space of a target's binding site more efficiently, often resulting in higher hit rates compared to screening larger, more complex molecules. rug.nlnih.gov
Once fragments that bind to the target are identified, their binding modes are determined, often using biophysical methods like X-ray crystallography. longdom.orgrug.nl These initial fragment hits are then optimized into more potent, lead-like compounds through several strategies: nih.govnih.gov
Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to improve its interaction with unoccupied regions of the binding pocket. nih.gov
Fragment Linking: Two or more fragments that bind to adjacent sites in the target protein are connected via a chemical linker to create a single, high-affinity molecule. rug.nlnih.gov
Fragment Merging: The structural features of two or more fragments that have overlapping binding sites are combined into a novel, single compound. frontiersin.org
The this compound molecule can be conceptually deconstructed into fragments for a hypothetical FBDD campaign: the benzoyl group, the thiourea (B124793) linker, and the cyclohexyl ring. Each of these could be screened individually to identify key interactions within a target's binding site.
Hit Identification Strategies
Hit identification is the initial stage in drug discovery where compounds demonstrating a desired biological activity ("hits") are selected from large chemical libraries. These hits serve as the starting points for further optimization in a process known as hit-to-lead development. Rational drug design heavily influences the strategies used for hit identification.
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. nih.gov It is a cost-effective and rapid method to prioritize compounds for experimental screening, significantly reducing the number of molecules that need to be synthesized and tested. VS can be broadly categorized into two main approaches:
Structure-Based Virtual Screening (SBVS): This method, also known as docking, uses the 3D structure of the target protein. researchgate.net Algorithms "dock" candidate molecules into the target's binding site and score them based on their predicted binding affinity and complementarity. For example, in the rational design of N-(phenylcarbamoyl)benzamide, a related compound, molecular docking was used to predict its interaction with the checkpoint kinase 1 (CHK1) enzyme, indicating a better inhibitory potential than the reference drug, hydroxyurea. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. It involves searching for new molecules that share similar chemical features (e.g., shape, pharmacophores) with the known active ligands.
High-Throughput Screening
High-Throughput Screening (HTS) is an automated, experimental approach that allows for the rapid assessment of hundreds of thousands to millions of chemical compounds for their ability to modulate a specific biological target or pathway. alitheagenomics.com It is a cornerstone of modern drug discovery, enabling the exploration of vast and diverse chemical libraries to find novel hits. figshare.com HTS assays are designed to be robust, reproducible, and scalable, often using robotic handling and sensitive detection methods like fluorescence or luminescence. drugtargetreview.com
While FBDD screens smaller libraries for weak binders, HTS screens larger libraries of more complex, drug-like molecules for potent activity. nih.gov The main differences are summarized below.
Table 2: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD)
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Design (FBDD) |
|---|---|---|
| Library Size | 100,000s to millions | 100s to 1,000s |
| Compound Complexity | High (Drug-like, MW ~500 Da) | Low (Fragments, MW <300 Da) |
| Binding Affinity of Hits | Potent (nM to low µM) | Weak (µM to mM) |
| Hit Rate | Lower (~0.01-0.1%) | Higher (~3-10%) |
| Screening Technology | Biochemical assays | Biophysical methods (NMR, X-ray, SPR) |
HTS campaigns have been successfully employed to identify active compounds within the broader benzamide class. The identified hits, even if they possess non-ideal properties, provide valuable starting scaffolds that can be optimized through medicinal chemistry efforts guided by the principles of rational drug design. alitheagenomics.com
Biophysical Methods for Compound-Target Interactions
Understanding the interaction between a compound and its biological target is fundamental to medicinal chemistry. Biophysical methods provide direct measurement of binding events, offering insights into affinity, stoichiometry, and the thermodynamic driving forces of the interaction. For a compound like this compound, several techniques would be crucial in characterizing its binding profile.
Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This method directly determines the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govmalvernpanalytical.com This level of detail helps to understand what drives the binding—whether it is enthalpy-driven (e.g., through hydrogen bonds and van der Waals interactions) or entropy-driven (e.g., through the release of water molecules from the binding site). nih.gov For instance, in an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein, and the resulting heat changes would be measured to determine these key thermodynamic parameters. malvernpanalytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed atomic-level information about compound-target interactions. Ligand-detected NMR experiments can confirm binding and provide information on the binding kinetics, such as the off-rate of the compound from its target. nih.gov Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein, mapping the binding epitope. Furthermore, chemical shift perturbation (CSP) studies, where the protein is isotopically labeled (e.g., with ¹⁵N), can identify the specific amino acid residues in the target's binding site that are affected by the compound's binding.
Surface Plasmon Resonance (SPR) is another valuable technique for studying binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding event is detected in real-time by measuring changes in the refractive index at the sensor surface. This allows for the determination of the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (K₋) can be calculated.
Innovative Protein-Templated Techniques
Modern drug discovery often employs innovative techniques where the biological target itself is used to guide the synthesis of its own inhibitor. These methods can accelerate the discovery of potent and selective ligands.
Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the identification of new bioactive molecules. wikipedia.org It involves the generation of a library of compounds from a set of building blocks that are connected through reversible reactions. wikipedia.orgnih.gov When a biological target is introduced into this equilibrating library, it can bind to and stabilize the best-fitting library member, shifting the equilibrium towards the formation of this optimal ligand. wikipedia.org
The success of DCC relies on the use of reversible chemical reactions, such as the formation of imines, disulfides, or acylhydrazones. wikipedia.orgnih.gov For a molecule like this compound, a DCC approach could be envisioned by synthesizing fragments corresponding to the benzoyl and cyclohexylthiourea portions, functionalized to allow for reversible ligation. For example, if the benzamide was replaced with a benzaldehyde (B42025) and the cyclohexylthiourea with a corresponding hydrazine, a dynamic library of acylhydrazones could be generated. The addition of the target protein would then amplify the production of the most potent inhibitor in the mixture.
Kinetic Target-Guided Synthesis (KTGS) is another fragment-based approach where the target protein catalyzes the irreversible formation of an inhibitor from a set of reactive fragments. nih.govmanetschlab.com In this method, fragments that bind to adjacent sites on the protein surface are brought into close proximity and high effective concentration, accelerating the reaction between them to form a more potent, covalently linked inhibitor. nih.gov
This technique has been successfully applied to a variety of protein targets. nih.gov For this compound, a KTGS strategy could involve designing a fragment library based on its core structure. For instance, a benzoyl fragment equipped with a mild electrophile and a cyclohexylthiourea fragment with a corresponding nucleophile could be synthesized. In the presence of the target protein, these fragments would be expected to bind to their respective pockets, and the protein would template the formation of a stable covalent bond between them, generating the final inhibitor. manetschlab.com
Strategies for Avoiding Drug Resistance in Design
Drug resistance is a major challenge in the development of new therapeutics, particularly for infectious diseases. nih.gov Rational drug design can incorporate strategies to mitigate the risk of resistance. For acylthiourea derivatives, which have shown promise as antimycobacterial agents, a key target is the mycolic acid transporter MmpL3. nih.govnih.gov
Resistance to MmpL3 inhibitors often arises from mutations in the mmpL3 gene. nih.gov Studies have shown that multiple mutations within MmpL3 can confer increasing levels of resistance to various MmpL3 inhibitors. nih.gov A key strategy to combat this is to design compounds that are less susceptible to these mutations. This can involve:
Targeting conserved regions: Designing inhibitors that bind to highly conserved regions of the target protein, where mutations are less likely to occur without compromising the protein's essential function.
Developing compounds with multiple interaction points: Inhibitors that form extensive interactions with the binding site may be less affected by a single point mutation.
Inhibiting efflux pumps: In some bacteria, resistance is mediated by efflux pumps that actively transport drugs out of the cell. nih.govnih.gov Co-administration with an efflux pump inhibitor (EPI) can restore the activity of an antibiotic. mdpi.com Alternatively, the drug itself can be designed to evade recognition by efflux pumps. For this compound, this would involve assessing its substrate specificity for known mycobacterial efflux pumps and modifying its structure to reduce efflux.
A study on benzothiazole (B30560) amides, which are structurally related to the benzamide portion of this compound, found that these compounds were equally active against drug-resistant strains of nontuberculous mycobacteria, suggesting a novel mechanism of action or a target that is less prone to resistance development. nih.govnih.gov
Optimization of Lead Compounds
Once a "hit" compound with desired biological activity is identified, it undergoes a process of lead optimization to improve its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties.
For the acylthiourea class of compounds, lead optimization studies have focused on modifying various parts of the molecule. For example, in the development of antimycobacterial benzothiazole amides, the adamantyl group of an initial hit was replaced with cyclohexyl derivatives. nih.govnih.gov This modification, directly relevant to the cyclohexyl group in this compound, resulted in advanced lead compounds with excellent potency. nih.govnih.gov
The following table summarizes the optimization of a benzothiazole adamantyl amide hit, which led to the identification of a lead compound with a cyclohexyl moiety.
| Compound | R Group | MIC (μg/mL) vs. M. abscessus |
| Initial Hit | Adamantyl | >16 |
| Lead Compound | Cyclohexyl | 0.03 - 0.12 |
This data is illustrative of the lead optimization process for a related class of compounds. nih.govnih.gov
Modern lead optimization rarely focuses on a single property. Instead, a multiparameter optimization (MPO) approach is used to achieve a balance of multiple, often conflicting, properties required for a successful drug candidate. These properties include:
Potency: High affinity for the intended target.
Selectivity: Lower affinity for off-targets to minimize side effects.
ADME Properties: Appropriate absorption, distribution, metabolism, and excretion characteristics.
Physicochemical Properties: Good solubility, permeability, and chemical stability.
Toxicity: A low potential for adverse effects.
For a compound like this compound, an MPO campaign would involve systematically modifying the cyclohexyl and benzamide moieties and evaluating the impact of these changes on a wide range of biological and physicochemical parameters. For example, while increasing lipophilicity might improve potency, it could also decrease solubility and increase metabolic clearance. MPO aims to find a "sweet spot" where all these properties are within an acceptable range. In the optimization of benzothiazole-based DNA gyrase inhibitors, a comprehensive MPO approach was necessary to improve properties beyond initial potency. acs.org
Development of Novel Anti-Infectives and Antiparasitic Agents
The thiourea moiety is a critical pharmacophore in a variety of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. The core structure of this compound, which combines a benzoyl group, a thiourea linker, and a cyclohexyl substituent, presents a versatile template for the rational design of new therapeutic agents. Research into analogous compounds provides insights into the structure-activity relationships that could guide the development of this compound derivatives as anti-infective and antiparasitic drugs.
Antibacterial and Antifungal Research on Related Benzoylthiourea (B1224501) Derivatives
Studies on various substituted benzoylthiourea derivatives have demonstrated their potential as antimicrobial agents. For instance, research on a series of 2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides revealed that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against various microbial strains highlight the influence of substitution patterns on the phenyl ring.
| Compound | Substituent | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 25923 MIC (µg/mL) | C. albicans ATCC 10231 MIC (µg/mL) |
|---|---|---|---|---|
| 5a | 2-F | 128 | 256 | >256 |
| 5b | 3-F | 128 | >256 | >256 |
| 5d | 2,4,6-triF | 128 | >256 | 128 |
| 5e | 2-CF3 | 128 | >256 | >256 |
Data adapted from a study on substituted benzoylthiourea derivatives, not this compound itself. nih.gov
These findings suggest that the introduction of specific substituents on the aromatic ring of the benzamide portion of this compound could be a viable strategy to modulate its antimicrobial spectrum and potency. The presence of fluorine atoms or a trifluoromethyl group, for example, appears to be favorable for activity against certain pathogens. nih.gov
Antiparasitic Potential within the Thiourea Class
Thiourea derivatives have also been investigated for their antiparasitic properties. While direct studies on this compound are absent, the broader class of thioureas has shown promise. For example, some thiourea-containing compounds have been identified as potential inhibitors of the macrophage migration inhibitory factor (MIF), a protein relevant in the pathogenesis of diseases like malaria. researchgate.net This suggests that the this compound scaffold could be explored for its interaction with parasitic targets.
Rational Drug Design Considerations
The development of this compound as an anti-infective or antiparasitic agent would necessitate a rational drug design approach. Key considerations would include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl and benzoyl moieties to explore the impact on efficacy and selectivity against various pathogens. For instance, altering the lipophilicity and electronic properties of the benzoyl ring could enhance target engagement.
Target Identification: Identifying the specific molecular targets within bacteria, fungi, or parasites that this compound or its derivatives interact with. This could involve screening against known antimicrobial targets or using chemoproteomics approaches.
Mechanism of Action Studies: Elucidating how these compounds exert their antimicrobial or antiparasitic effects is crucial for optimization and for understanding potential resistance mechanisms.
Advanced Analytical Methodologies for N Cyclohexylcarbamothioyl Benzamide Research
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are fundamental to the analysis of N-(cyclohexylcarbamothioyl)benzamide, offering non-destructive and highly detailed information about its chemical structure.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-acylthioureas like this compound, the FT-IR spectrum is characterized by several key vibrational bands. The N-H stretching vibrations typically appear as distinct peaks in the region of 3100 to 3300 cm⁻¹. The carbonyl group (C=O) stretching vibration is observed as a strong absorption band, generally in the range of 1680-1690 cm⁻¹. Furthermore, the thiocarbonyl group (C=S) stretching vibration gives rise to a characteristic band around 1240-1250 cm⁻¹. The presence of the cyclohexyl and benzoyl groups is confirmed by C-H stretching vibrations for both aliphatic and aromatic protons, typically observed around 2850-2940 cm⁻¹ and 3030-3070 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3030 - 3070 |
| Aliphatic C-H | Stretching | 2850 - 2940 |
| C=O (Amide I) | Stretching | 1680 - 1690 |
| C=S | Stretching | 1240 - 1250 |
NMR spectroscopy is indispensable for determining the precise structure of this compound by mapping the carbon and hydrogen framework.
In the ¹H-NMR spectrum of N-acylthioureas, the two N-H protons are highly characteristic, appearing as broad singlets at very downfield chemical shifts, often above δ 10.0 ppm, due to factors like hydrogen bonding and the electronic environment. For a closely related compound, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, these protons were observed at δ 13.21 and δ 10.42 ppm. nih.gov The aromatic protons of the benzoyl group typically resonate in the range of δ 7.20–8.90 ppm. nih.gov The protons of the cyclohexyl ring are found in the upfield region of the spectrum. The methine proton (CH attached to the nitrogen) would appear as a multiplet, while the ten methylene (B1212753) protons (CH₂) would resonate as a series of complex multiplets, generally between δ 1.20 and δ 2.10 ppm. researchgate.net
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CS-NH | > 11.0 | Broad Singlet |
| CO-NH | > 9.0 | Broad Singlet |
| Aromatic (Benzoyl) | 7.20 - 8.90 | Multiplets |
| Cyclohexyl (CH-N) | ~4.0 (broad) | Multiplet |
| Cyclohexyl (CH₂) | 1.20 - 2.10 | Multiplets |
The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The thiocarbonyl (C=S) carbon is typically the most downfield signal, appearing around δ 177-179 ppm. nih.govnih.gov The carbonyl (C=O) carbon resonates slightly upfield, generally in the range of δ 165–175 ppm. nih.govresearchgate.net The aromatic carbons of the benzoyl group produce signals between δ 125 and δ 135 ppm. The carbons of the cyclohexyl ring appear in the upfield region, with the CH carbon attached to the nitrogen resonating around δ 48-55 ppm and the CH₂ carbons appearing between δ 25 and δ 35 ppm. researchgate.net
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiocarbonyl) | 177 - 179 |
| C=O (Carbonyl) | 165 - 175 |
| Aromatic (Benzoyl) | 125 - 135 |
| Cyclohexyl (CH-N) | 48 - 55 |
| Cyclohexyl (CH₂) | 25 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. libretexts.orgharvard.edu
Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the spin systems within the cyclohexyl ring, showing cross-peaks between the methine proton and adjacent methylene protons, as well as between neighboring methylene protons. It would also confirm the coupling between adjacent protons on the aromatic ring. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton resonance of the cyclohexyl and benzoyl groups to its corresponding carbon-13 signal, confirming the assignments made from the 1D spectra. bmrb.io
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC could show correlations from the N-H protons to the carbonyl and thiocarbonyl carbons, and from the cyclohexyl methine proton to the thiocarbonyl carbon, thus confirming the core structure of the acylthiourea backbone. bmrb.io
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. wikipedia.org For N-acylthioureas, electron impact (EI) or electrospray ionization (ESI) can be used. researchgate.net The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺, which confirms the molecular formula.
The fragmentation of N-acylthioureas is often characterized by specific cleavage patterns. A common and dominant fragmentation pathway involves the α-cleavage of the bond between the carbonyl carbon and the adjacent nitrogen atom. researchgate.net This leads to the formation of a stable benzoyl cation (C₆H₅CO⁺, m/z = 105). Other potential fragmentation pathways could involve cleavage of the thioamide C-N bond or fragmentation within the cyclohexyl ring. researchgate.netlibretexts.org Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion or key fragment ions to further elucidate these fragmentation pathways and confirm the structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Techniques for Analysis
Chromatographic techniques are fundamental to the analysis of this compound, enabling the separation of the compound from impurities and its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of N-acyl thiourea (B124793) derivatives. Its high resolution and sensitivity make it ideal for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed HPLC mode for the analysis of this compound and its analogues due to their moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development for the analysis of N-acyl thioureas often involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with the addition of modifiers such as formic acid to improve peak shape and resolution. bohrium.com A C18 column is frequently the stationary phase of choice. bohrium.com
Validation of RP-HPLC methods for similar compounds has demonstrated excellent linearity, precision, accuracy, and sensitivity, with detection and quantitation limits often in the sub-microgram per milliliter range. mdpi.comnih.gov For instance, a validated RP-HPLC method for a similar N-acyl thiourea derivative reported a detection limit of 0.0174 µg/mL and a quantitation limit of 0.0521 µg/mL. mdpi.comnih.gov The precision and accuracy of such methods are typically found to be within 98–102%. mdpi.comnih.gov
Table 1: Representative RP-HPLC Conditions for Analysis of N-acyl Thiourea Derivatives
| Parameter | Conditions |
|---|---|
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile:Water (often with 0.1% formic acid) |
| Detection | UV Absorbance (e.g., at 320 nm) |
| Flow Rate | Typically 1.0 mL/min |
| **Linearity (R²) ** | > 0.99 |
| LOD | ~0.01-0.1 ng/mL |
| LOQ | ~0.05-0.2 ng/mL |
This table presents a generalized summary of typical RP-HPLC conditions based on published methods for N-acyl thiourea derivatives.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for the initial assessment of product purity. jppres.com
In a typical application, the compound is spotted onto a TLC plate pre-coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar organic solvents. For N-acyl thiourea derivatives, solvent systems such as chloroform/ethyl acetate (B1210297) have been used. nih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the separated spots are visualized, commonly under ultraviolet (UV) light. jppres.com
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. While specific HPTLC methods for this compound are not extensively documented in publicly available literature, the technique is well-suited for the quantitative analysis of N-acyl thiourea derivatives. HPTLC utilizes plates with smaller particle sizes and a thinner layer of stationary phase, leading to more efficient separations. Quantification is achieved by densitometric scanning of the chromatograms.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for the analysis of this compound as it provides not only retention time data for quantification but also mass-to-charge ratio information, which is crucial for structural confirmation and identification of metabolites or degradation products. mdpi.com
In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected. This technique offers high selectivity and sensitivity, making it an essential tool in the comprehensive analysis of N-acyl thiourea compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC)
Other Analytical Techniques
In addition to chromatographic methods, several other analytical techniques are employed for the comprehensive characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an N-acyl thiourea derivative will show characteristic absorption bands for N-H, C=O, and C=S stretching vibrations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous confirmation of its structure. mdpi.comnih.gov
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is a valuable technique for the qualitative and quantitative analysis of compounds that absorb UV radiation. The benzamide (B126) and carbamothioyl portions of this compound contain chromophores—specifically the benzene (B151609) ring and the C=O and C=S double bonds—which are expected to absorb light in the UV region of the electromagnetic spectrum.
The absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state. The key transitions for this molecule include π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. masterorganicchemistry.com The conjugated system involving the benzene ring and the benzoyl carbonyl group gives rise to strong π→π* absorptions. The carbonyl (C=O) and thiocarbonyl (C=S) groups also possess non-bonding electrons (n), allowing for weaker n→π* transitions at longer wavelengths. masterorganicchemistry.com
In a practical application, a solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) is prepared and its absorbance is measured across a range of UV wavelengths. The resulting spectrum is a plot of absorbance versus wavelength, which typically shows one or more absorption maxima (λmax). For instance, a theoretical UV-Vis spectrum for the related compound N–((2–acetylphenyl)carbamothioyl)benzamide has been calculated, demonstrating the utility of this technique in characterizing such molecules. researchgate.net The intensity of the absorption at λmax is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law, which forms the basis for quantitative analysis.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions such as hydrogen bonding.
For SCXRD analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the crystal structure is solved and refined.
Studies on closely related acylthiourea derivatives provide clear examples of the data obtained from SCXRD. For instance, the analysis of N-(propan-2-ylcarbamothioyl)benzamide revealed a monoclinic crystal system and detailed how the molecule's central C2N2OS residue is coplanar, facilitating an intramolecular N—H⋯O hydrogen bond. nih.gov This hydrogen bond creates a stable six-membered ring motif, a common feature in such structures. The analysis also details the dihedral angle between the central plane and the terminal phenyl ring. nih.gov Furthermore, SCXRD elucidates the crystal packing, showing how molecules arrange themselves through intermolecular forces, such as the formation of centrosymmetric dimers via {⋯HNCS}2 synthons. nih.gov
Below is an example of the type of crystallographic data obtained from an SCXRD experiment on a similar compound.
| Parameter | Example Value for a Related Compound nih.gov |
|---|---|
| Chemical Formula | C11H14N2OS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.2147 (4) |
| b (Å) | 5.3988 (2) |
| c (Å) | 19.6834 (7) |
| β (°) | 102.031 (4) |
| Volume (Å3) | 1165.57 (7) |
| Z (Molecules per unit cell) | 4 |
Analytical Method Development and Validation Parameters for Research
To ensure that an analytical method provides reliable and consistent results, it must be validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. pensoft.net The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). actascientific.com For research involving the quantification of this compound, key validation parameters include linearity and range, precision, accuracy, and the limit of detection.
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. medwinpublishers.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. actascientific.com
To determine linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. The response (e.g., absorbance in UV spectrophotometry or peak area in chromatography) is then plotted against the concentration. The data is typically evaluated using the method of least squares regression, and the correlation coefficient (r²) is calculated. An r² value close to 1.000 indicates a strong linear relationship. For a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a High-Performance Liquid Chromatography (HPLC) method was shown to be linear over a broad concentration range. nih.gov
| Parameter | Typical Acceptance Criterion | Example Finding for a Related Compound nih.gov |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | Not explicitly stated, but linearity was confirmed. |
| Concentration Range | Defined by application | 0.25 - 20 μg/mL |
| Calibration Curve Equation | y = mx + c | Linear relationship established |
Precision (Intraday and Interday)
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Intraday Precision (Repeatability): Assesses the precision over a short interval of time with the same analyst and equipment.
Interday Precision (Intermediate Precision): Assesses the precision over different days, and may also involve different analysts or equipment.
For the analysis of a related benzamide derivative, the precision was found to have a variation below 10%. nih.gov Generally, for assays of major components in a sample, a much lower %RSD is required.
| Precision Level | Typical Acceptance Criterion (%RSD) | Example Finding for a Related Compound (% Variation) nih.gov |
|---|---|---|
| Intraday (Repeatability) | ≤ 2% | < 10% |
| Interday (Intermediate) | ≤ 2% | < 10% |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated. The acceptance criteria for accuracy are typically in the range of 98-102% for the assay of a bulk substance. longdom.org An HPLC method for a similar compound demonstrated an accuracy of 95%. nih.gov
| Spiked Concentration Level | Typical Acceptance Criterion (% Recovery) | Example Finding for a Related Compound (% Accuracy) nih.gov |
|---|---|---|
| Low | 98.0 - 102.0% | 95% |
| Medium | 98.0 - 102.0% | |
| High | 98.0 - 102.0% |
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. actascientific.com It is a parameter that demonstrates the sensitivity of the analytical method. The LOD can be determined in several ways, most commonly based on the signal-to-noise ratio. For instrumental methods that exhibit baseline noise, the LOD is often established at a signal-to-noise ratio of 3:1. juniperpublishers.comeuropa.eu For a related compound, the LOD was determined to be 0.1 ng. nih.gov
| Method of Determination | Common Criterion | Example Finding for a Related Compound nih.gov |
|---|---|---|
| Signal-to-Noise Ratio | 3:1 | 0.1 ng |
| Based on Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) | Not Applicable |
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is a critical parameter in the validation of analytical methods, representing the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. actascientific.com For the quantitative analysis of this compound, establishing a reliable LOQ is essential for detecting and quantifying trace amounts of the compound, for instance, in residue analysis or impurity profiling. researchgate.net
The determination of the LOQ is typically approached in several ways, with the most common methods involving the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. wu.ac.th A widely accepted signal-to-noise ratio for the LOQ is 10:1. wu.ac.th Alternatively, the LOQ can be calculated from the calibration curve, which is constructed by plotting the analytical signal versus the known concentration of the analyte. The LOQ is then determined as the concentration corresponding to the lowest point on the calibration curve that demonstrates acceptable linearity, accuracy, and precision. actascientific.com
For novel compounds like this compound, the LOQ would be established during the development of a quantitative high-performance liquid chromatography (HPLC) method. akjournals.comnih.gov This involves preparing a series of dilutions of a standard solution and determining the concentration at which the analytical signal can be reliably quantified. nih.gov For example, in the analysis of novel fungicides or related chemical structures using HPLC, LOQ values often fall within the range of micrograms per milliliter (µg/mL) to nanograms per milliliter (ng/mL). researchgate.netresearchgate.netmdpi.com
Below is a hypothetical data table illustrating potential LOQ values for this compound in different analytical matrices, as would be determined during method validation.
Table 1: Illustrative Limit of Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOQ (µg/mL) | Method of Determination |
|---|---|---|---|
| Methanol (Standard Solution) | HPLC-UV | 0.05 | Signal-to-Noise (S/N) Ratio of 10:1 |
| Mushroom Extract | HPLC-UV | 0.05 mg/kg | Lowest Spiked Concentration with Acceptable Recovery |
| Surface Water | UHPLC-MS/MS | 0.6 µg/L | Lowest Calibrated Concentration |
Ruggedness
Ruggedness, often referred to as intermediate precision, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. chromatographyonline.comresearchgate.net This parameter is evaluated to ensure that an analytical method is reliable and transferable. The ruggedness of a method for this compound would be assessed by introducing variations such as different analysts, different instruments, and analysis on different days. researchgate.netresearchgate.net
The evaluation of ruggedness involves a systematic study where these variables are changed, and the results are compared. nih.gov For a quantitative HPLC method, the consistency of results, often measured by the relative standard deviation (%RSD), across these changes is a key indicator of the method's ruggedness. researchgate.netnanobioletters.com A method is considered rugged if the %RSD of the results remains within acceptable limits, typically less than 2%, despite these variations. researchgate.netnanobioletters.com This demonstrates the method's capacity to produce consistent results when used in different laboratory settings or by different personnel. researchgate.net
The following table provides an example of a ruggedness test for the analysis of this compound.
Table 2: Example of a Ruggedness Test for this compound Analysis by HPLC
| Variable | Condition 1 | Assay Result (% of Nominal) | Condition 2 | Assay Result (% of Nominal) | %RSD |
|---|---|---|---|---|---|
| Analyst | Analyst A | 99.8 | Analyst B | 100.3 | 0.35% |
| Instrument | HPLC System 1 | 100.1 | HPLC System 2 | 99.5 | 0.42% |
| Day | Day 1 | 99.9 | Day 2 | 100.5 | 0.42% |
Robustness
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comresearchgate.net It provides an indication of the method's reliability during normal usage. chromatographyonline.com Robustness testing is typically conducted during the method development phase to identify which parameters are critical to the method's performance and to establish acceptable operational ranges. researchgate.net
For an HPLC method designed for this compound, several parameters would be intentionally varied to assess robustness. These can include the pH of the mobile phase, the percentage of organic solvent in the mobile phase, the column temperature, and the flow rate. researchgate.netsaudijournals.com The effect of these variations on the analytical results, such as retention time, peak shape, and quantification, is then evaluated. A method is considered robust if the results remain within the system suitability criteria and the quantitative results are not significantly affected by these small changes. researchgate.net
The table below illustrates a typical robustness study for an HPLC method for this compound.
Table 3: Illustrative Robustness Study for this compound HPLC Analysis
| Parameter | Nominal Value | Variation | Effect on Retention Time (% Change) | Effect on Assay Result (% Change) |
|---|---|---|---|---|
| Mobile Phase Composition (Acetonitrile %) | 50% | 48% | +2.5% | -0.5% |
| 52% | -2.3% | +0.3% | ||
| Flow Rate (mL/min) | 1.0 | 0.9 | +10.2% | -0.2% |
| 1.1 | -9.8% | +0.1% | ||
| Column Temperature (°C) | 30 | 28 | +1.5% | -0.4% |
| 32 | -1.4% | +0.2% |
System Suitability
System suitability testing is an integral part of any analytical chromatographic method. pharmaguideline.comijraset.com It is performed to verify that the chromatographic system is adequate for the intended analysis before and during the analysis of samples. youtube.com These tests ensure that the system's performance meets the criteria set during method validation. ijraset.com
For the analysis of this compound by HPLC, a system suitability test would typically involve injecting a standard solution one or more times. pharmaguideline.com Several parameters are then calculated from the resulting chromatogram(s) and compared against predefined acceptance criteria. youtube.comresearchgate.net Common system suitability parameters include retention time, column efficiency (number of theoretical plates), peak tailing factor, resolution (if other compounds are present), and repeatability of peak areas or heights from replicate injections. pharmaguideline.comijraset.comyoutube.com Meeting these criteria confirms that the system is operating correctly and is capable of producing reliable and reproducible results. ijraset.com
The following table presents typical system suitability parameters and their acceptance criteria for an HPLC analysis of this compound.
Table 4: Typical System Suitability Parameters for this compound HPLC Analysis
| Parameter | Acceptance Criteria | Example Result | Status |
|---|---|---|---|
| Repeatability (%RSD of peak area, n=5) | ≤ 2.0% | 0.8% | Pass |
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | ≥ 2000 | 5500 | Pass |
| Retention Time | Consistent (e.g., ± 2%) | 5.4 min (within ± 2% of expected) | Pass |
In Vitro Assay Methodologies
Mycelia Growth Inhibition Method for Fungicidal Activity
The mycelia growth inhibition assay is a standard in vitro method used to evaluate the fungicidal activity of chemical compounds against filamentous fungi. acs.org This technique is based on measuring the reduction in the radial growth of a fungal colony on a solid nutrient medium that has been amended with the test compound. nih.govmdpi.com
To assess the fungicidal potential of this compound, the compound would be dissolved in a suitable solvent and added to a molten agar (B569324) medium, such as Potato Dextrose Agar (PDA), at various concentrations. nih.gov The amended medium is then poured into Petri dishes. Once solidified, a small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate. nih.govmdpi.com The plates are then incubated under controlled conditions of temperature and light. nih.gov
The diameter of the fungal colony is measured at regular intervals and compared to the growth on control plates containing only the solvent. mdpi.com The percentage of mycelial growth inhibition is calculated to determine the efficacy of the compound. researchgate.netnih.gov This method allows for the determination of the effective concentration required to inhibit fungal growth, often expressed as the EC₅₀ value (the concentration that causes 50% inhibition). acs.org
Below is a table showing hypothetical data from a mycelia growth inhibition assay for this compound against several plant pathogenic fungi.
Table 5: Mycelial Growth Inhibition of this compound against Various Fungi
| Fungal Species | Compound Concentration (µg/mL) | Inhibition of Mycelial Growth (%) |
|---|---|---|
| Rhizoctonia solani | 10 | 45.2% |
| 50 | 82.5% | |
| 100 | 95.1% | |
| Botrytis cinerea | 10 | 38.7% |
| 50 | 75.3% | |
| 100 | 91.8% | |
| Sclerotinia sclerotiorum | 10 | 41.5% |
| 50 | 79.9% | |
| 100 | 93.4% |
Broth Microdilution Method for Antifungal Activity
The broth microdilution method is a widely used and standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent. nih.govdovepress.com The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after a specified incubation period. researchgate.net This method is particularly useful for screening large numbers of compounds and for testing against both yeasts and filamentous fungi. nih.govyoutube.com
The procedure, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), involves preparing two-fold serial dilutions of the test compound, such as this compound, in a liquid growth medium within the wells of a 96-well microtiter plate. nih.govnih.gov Each well is then inoculated with a standardized suspension of the target fungal species. dovepress.comnih.gov The plates are incubated under appropriate conditions, and fungal growth is assessed either visually or by measuring the optical density with a spectrophotometer. researchgate.net
The MIC value is determined as the lowest concentration of the compound where no visible growth is observed. researchgate.net This method provides a quantitative measure of the antifungal potency of the test substance and is essential for the preliminary evaluation of new potential antifungal drugs. nih.govdovepress.com
The following table presents hypothetical MIC values for this compound against a range of fungal pathogens.
Table 6: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Cryptococcus neoformans | 8 |
| Aspergillus fumigatus | 32 |
| Fusarium oxysporum | 16 |
Enzyme Activity Evaluation (e.g., Indophenol (B113434) Method for Urease)
The inhibitory potential of this compound against urease is quantifiable through well-established spectrophotometric techniques, among which the indophenol method is a prominent and widely utilized approach. This method offers a reliable and sensitive means of determining urease activity by measuring the production of ammonia (B1221849), a direct product of urea (B33335) hydrolysis catalyzed by the enzyme. The intensity of the resulting color change is directly proportional to the amount of ammonia produced, which in turn reflects the level of urease activity. By comparing the enzyme activity in the presence and absence of this compound, its inhibitory effect can be accurately assessed.
The underlying principle of the indophenol method is the reaction of ammonia with a phenol (B47542) reagent and hypochlorite (B82951) in an alkaline environment. This reaction leads to the formation of a blue-colored indophenol dye. The absorbance of this dye is then measured spectrophotometrically, typically at a wavelength of around 625-630 nm. A decrease in the absorbance in the presence of an inhibitor, such as this compound, signifies a reduction in ammonia production and thus, inhibition of the urease enzyme.
Experimental Protocol for Urease Inhibition Assay using the Indophenol Method:
A typical experimental setup for evaluating the urease inhibitory activity of this compound involves the following steps:
Preparation of Reagents: This includes preparing a stock solution of Jack bean urease, a phosphate (B84403) buffer solution to maintain a physiological pH (typically around 7.0-7.4), a urea solution as the substrate, and solutions of the phenol reagent (often containing sodium nitroprusside as a catalyst) and an alkaline hypochlorite solution. The test compound, this compound, is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution from which various concentrations can be prepared.
Assay Procedure: In a 96-well microplate or individual test tubes, a reaction mixture is prepared containing the urease enzyme solution and the phosphate buffer. This compound, at varying concentrations, is then added to the reaction mixture. A control group, containing the enzyme and buffer but no inhibitor, is also prepared. The mixtures are typically pre-incubated for a specific period to allow the inhibitor to interact with the enzyme.
Initiation of Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the urea substrate to all wells. The plate or tubes are then incubated at a constant temperature, usually 37°C, for a defined time to allow for the enzymatic hydrolysis of urea.
Color Development and Measurement: Following incubation, the phenol reagent and alkaline hypochlorite solution are added to each well. This initiates the color-forming reaction with the ammonia produced. After another incubation period to allow for full color development, the absorbance of the resulting indophenol blue is measured using a microplate reader or a spectrophotometer at the appropriate wavelength.
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing this compound to the absorbance of the control wells (without the inhibitor). The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Detailed Research Findings:
For instance, studies on various N,N'-disubstituted thioureas have demonstrated significant urease inhibitory activity when evaluated by the indophenol method. These studies often report IC₅₀ values in the micromolar range, indicating potent inhibition. The presence of the thiourea moiety is crucial for the inhibitory action, as it is believed to chelate the nickel ions in the active site of the urease enzyme, thereby rendering it inactive. The cyclohexyl and benzoyl groups in this compound are expected to influence the compound's lipophilicity and steric properties, which can affect its binding affinity to the enzyme's active site.
The following table represents hypothetical data for the urease inhibitory activity of this compound, constructed based on typical findings for analogous compounds evaluated using the indophenol method.
| Concentration of this compound (µM) | Absorbance at 630 nm (Mean ± SD) | Percentage Inhibition (%) |
| 0 (Control) | 0.850 ± 0.025 | 0 |
| 10 | 0.680 ± 0.021 | 20.0 |
| 25 | 0.510 ± 0.018 | 40.0 |
| 50 | 0.425 ± 0.015 | 50.0 |
| 100 | 0.298 ± 0.012 | 65.0 |
| 200 | 0.170 ± 0.010 | 80.0 |
From such data, an IC₅₀ value can be graphically or computationally determined. In this illustrative example, the IC₅₀ value for this compound is 50 µM. This would classify it as a potent urease inhibitor, a characteristic often observed in compounds with a similar structural framework. Kinetic studies could further elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive, by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
